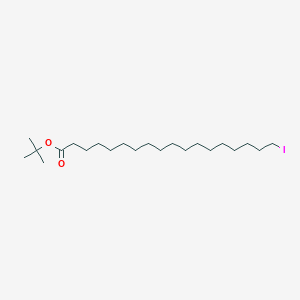
Ethyl 2-((3,4-dichlorophenyl)amino)-5-oxo-4,5-dihydrofuran-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-((3,4-dichlorophenyl)amino)-5-oxo-4,5-dihydrofuran-3-carboxylate is a synthetic organic compound with potential applications in various fields of chemistry and biology This compound is characterized by its unique structure, which includes a dichlorophenyl group and a dihydrofuran ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((3,4-dichlorophenyl)amino)-5-oxo-4,5-dihydrofuran-3-carboxylate typically involves the reaction of ethyl 2-((3,4-dichlorophenyl)amino)acetate with appropriate reagents under controlled conditions. One common method involves the use of a Mitsunobu reaction, which is a widely used technique in organic synthesis for the formation of carbon-nitrogen bonds . The reaction conditions often include the use of triphenylphosphine and diethyl azodicarboxylate (DEAD) as reagents, along with a suitable solvent such as tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve large-scale Mitsunobu reactions or other catalytic processes that ensure high yield and purity. The choice of reagents and reaction conditions can be optimized to minimize by-products and enhance the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-((3,4-dichlorophenyl)amino)-5-oxo-4,5-dihydrofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into amine derivatives.
Substitution: The dichlorophenyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
Ethyl 2-((3,4-dichlorophenyl)amino)-5-oxo-4,5-dihydrofuran-3-carboxylate has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including the Mitsunobu reaction.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Ethyl 2-((3,4-dichlorophenyl)amino)-5-oxo-4,5-dihydrofuran-3-carboxylate involves its interaction with specific molecular targets. In the Mitsunobu reaction, for example, the compound acts as a catalyst, facilitating the formation of carbon-nitrogen bonds through the formation of betaine intermediates . The molecular pathways involved in its biological activities are still under investigation, but it is believed to interact with enzymes and other biomolecules.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-((3,4-dichlorophenyl)amino)-5-oxo-4,5-dihydrofuran-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 2-phenylhydrazinecarboxylate: Similar in structure but lacks the dichlorophenyl group, which may affect its reactivity and applications.
Ethyl 2-(4-cyanophenyl)hydrazinecarboxylate: Contains a cyano group instead of dichloro, leading to different chemical properties and uses.
Eigenschaften
Molekularformel |
C13H11Cl2NO4 |
|---|---|
Molekulargewicht |
316.13 g/mol |
IUPAC-Name |
ethyl 5-(3,4-dichloroanilino)-2-oxo-3H-furan-4-carboxylate |
InChI |
InChI=1S/C13H11Cl2NO4/c1-2-19-13(18)8-6-11(17)20-12(8)16-7-3-4-9(14)10(15)5-7/h3-5,16H,2,6H2,1H3 |
InChI-Schlüssel |
KEMQJCRFORPGLN-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(OC(=O)C1)NC2=CC(=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


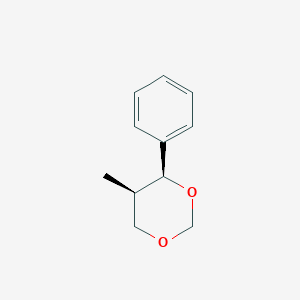
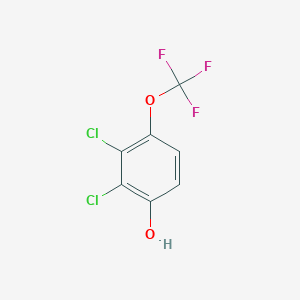

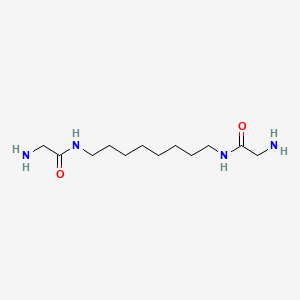
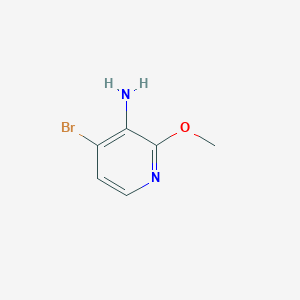

![Thiazolo[5,4-b]pyridin-6-ol](/img/structure/B13348337.png)
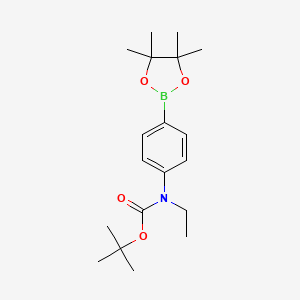



![7-(Ethylsulfonyl)-4,7-diazaspiro[2.5]octane](/img/structure/B13348361.png)

